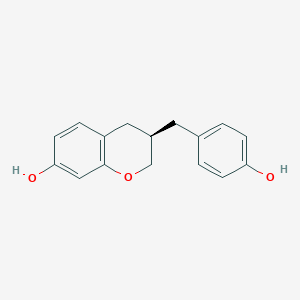
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is a chemical compound known for its unique structure and potential biological activities It belongs to the class of chromanes, which are characterized by a benzopyran ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and a suitable chromane precursor.
Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with the chromane precursor in the presence of a base, such as sodium hydroxide, to form the desired product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the chromane ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl groups on the benzyl and chromane rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
科学研究应用
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and chemical products.
作用机制
The mechanism of action of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane involves its interaction with molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
相似化合物的比较
Similar Compounds
(3R)-7-hydroxy-3-(4-methoxybenzyl)chromane: Similar structure with a methoxy group instead of a hydroxyl group.
(3R)-7-hydroxy-3-(4-ethylbenzyl)chromane: Similar structure with an ethyl group instead of a hydroxyl group.
(3R)-7-hydroxy-3-(4-hydroxyphenyl)chromane: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is unique due to its specific hydroxyl and benzyl substitutions, which contribute to its distinct chemical and biological properties. These substitutions influence its reactivity, solubility, and potential biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H16O3 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
(3R)-3-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O3/c17-14-4-1-11(2-5-14)7-12-8-13-3-6-15(18)9-16(13)19-10-12/h1-6,9,12,17-18H,7-8,10H2/t12-/m1/s1 |
InChI 键 |
GXMQROMLTBPBKV-GFCCVEGCSA-N |
手性 SMILES |
C1[C@H](COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O |
规范 SMILES |
C1C(COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)
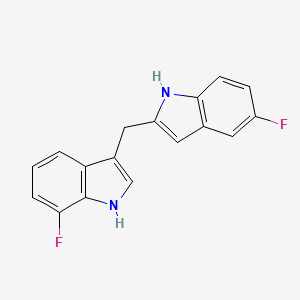

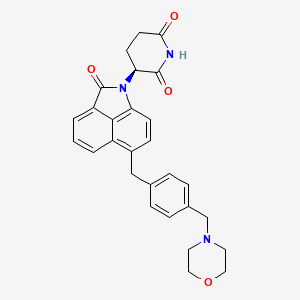
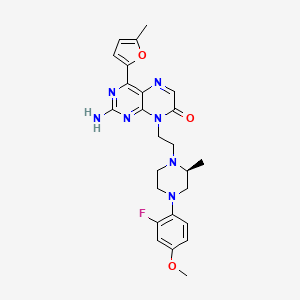

![2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B12406843.png)
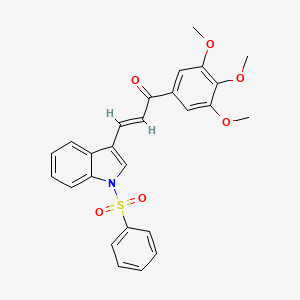
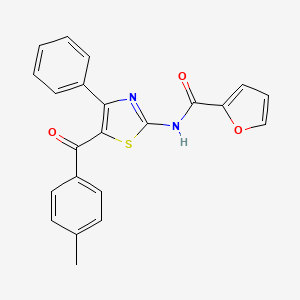

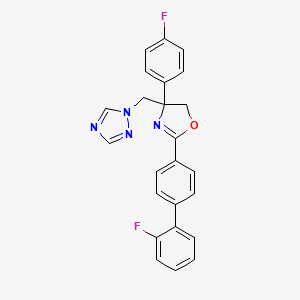
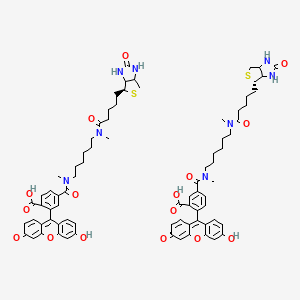
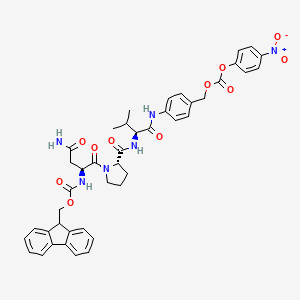
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
